2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
2-CHLORO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a sulfonamide group, a pyridazine ring, and a fluorophenyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C18H15ClFN3O3S |
|---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-15-3-1-2-4-17(15)27(25,26)21-11-12-23-18(24)10-9-16(22-23)13-5-7-14(20)8-6-13/h1-10,21H,11-12H2 |
InChI Key |
YGRRPVPLWTUDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. Common synthetic routes may involve the use of reagents such as chlorinating agents, fluorinating agents, and sulfonyl chlorides under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool in biological studies to investigate cellular processes.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group may inhibit certain enzymes, while the pyridazine ring and fluorophenyl group could interact with cellular receptors or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxyfluorfen: A similar compound with a chlorinated and fluorinated aromatic structure.
Indole Derivatives: Compounds with similar biological activities and structural features.
Uniqueness
2-CHLORO-N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
